molecular formula C10H15N B160548 N-ethyl-1-phenylethanamine CAS No. 10137-87-8

N-ethyl-1-phenylethanamine

Cat. No. B160548
CAS RN: 10137-87-8
M. Wt: 149.23 g/mol
InChI Key: GJKPTDGTWOVONJ-UHFFFAOYSA-N
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Description

N-Ethyl-1-phenylethanamine is a compound with the empirical formula C10H15N . It is a member of the amphetamine class and is closely related to amphetamine, methamphetamine, and phentermine .


Molecular Structure Analysis

The molecular structure of N-Ethyl-1-phenylethanamine can be represented by the SMILES string CCNC(C)c1ccccc1 . The InChI representation is 1S/C10H15N/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Relevant Papers

While specific papers on N-Ethyl-1-phenylethanamine were not found, related compounds such as 1-Phenylethylamine have been studied extensively. For instance, a review covering the medicinal chemistry landscape of 2-phenethylamines presents a brief, central resource linking up 2-phenethylamine hits and receptors .

Scientific Research Applications

  • Medicinal Chemistry

    • Phenethylamines play a significant role in medicinal chemistry. They are present in key therapeutic targets and are used in the discovery of new bioactive compounds .
    • The 2-phenethylamine motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements. The importance of this moiety is probably best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine .
    • In addition to their prominent therapeutic applications, it is worth mentioning the recreational use of a long list of alkaloids incorporating the aforementioned moiety (“designer drugs”), responsible for drug abuse-related conditions .
  • Synthetic Applications of Enantiomeric 1-Phenylethylamine (α-PEA)

    • New developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA) reported in the last decade have been reviewed .
    • α-PEA was used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products .
    • Chiral ligands with α-PEA moieties were applied in asymmetric reactions, and effective modular chiral organocatalysts were constructed with α-PEA fragments and used in important synthetic reactions .

properties

IUPAC Name

N-ethyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKPTDGTWOVONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90906087
Record name N-Ethyl-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-phenylethanamine

CAS RN

10137-87-8
Record name N-Ethyl-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10137-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-alpha-methylbenzylamine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYL-.ALPHA.-METHYLBENZYLAMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT1GL1G8B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Tsumura, A Kiguchi, S Komatsuzaki, K Ieuji - Forensic Toxicology, 2020 - Springer
Purpose Various phenylethylamines have been detected lately in dietary or sports supplements. N-Methyl-2-phenylpropan-1-amine (phenpromethamine) and 2-phenylpropan-1-amine (…
Number of citations: 2 link.springer.com
J Shi, X Li, Q Wang, Y Zhang, Y Tang - Journal of catalysis, 2012 - Elsevier
… products, and one by-product of N-ethyl-1-phenylethanamine was identified, which might be … would give the by-product of N-ethyl-1-phenylethanamine. However, the formation process …
Number of citations: 36 www.sciencedirect.com
SB Clark, JM Storey, S Turnipseed, W Andersen… - 2014 - fda.esploro.exlibrisgroup.com
A method to examine and analyze structural isomers of methamphetamine was developed in the Denver Laboratory as an unexpected consequence of routine screening analyses of …
Number of citations: 4 fda.esploro.exlibrisgroup.com
JR Cashman, D Ryan, WL McKeithan… - Journal of Medicinal …, 2021 - ACS Publications
Ventricular cardiac arrhythmia (VA) arises in acquired or congenital heart disease. Long QT syndrome type-3 (LQT3) is a congenital form of VA caused by cardiac sodium channel (I …
Number of citations: 7 pubs.acs.org
MJ Dutton - 2016 - etheses.bham.ac.uk
The chirality of nitrogen was at the forefront of chemistry over 110 years ago. Since then it has been widely under-acknowledged as a potential chirality source in organic synthesis. This …
Number of citations: 4 etheses.bham.ac.uk
S Rossi - 2010 - air.unimi.it
The design and synthesis of new chiral Lewis bases is a field of extraordinary activity. Among the different classes of Lewis Bases that are able to promote stereoselective reactions, we …
Number of citations: 5 air.unimi.it
A Feula, JS Fossey
Number of citations: 0

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